3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate

Description

Chemical Classification and Nomenclature

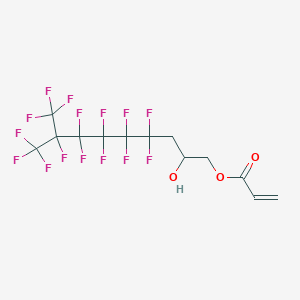

3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate is a fluorinated acrylate ester monomer classified under the broader category of organofluorine compounds. Its systematic IUPAC name is 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl prop-2-enoate , reflecting its complex perfluoroalkyl chain and acrylate functional group. The compound is identified by the CAS registry number 16083-75-3 and is commercially referenced as Daikin R-3633 .

The molecular formula C₁₃H₉F₁₅O₃ corresponds to a molecular weight of 498.18 g/mol . Its structure features a perfluoro-5-methylhexyl group (-C₆F₁₃) attached to a 2-hydroxypropyl backbone, which is esterified with an acrylic acid moiety. The SMILES notation OC(COC(=O)C=C)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(C(F)(F)F)C(F)(F)F provides a detailed representation of its atomic connectivity.

Position in Fluorinated Monomer Chemistry

Within fluorinated monomer chemistry, this compound occupies a niche as a semi-fluorinated acrylate , combining a perfluoroalkyl segment with a hydrocarbon spacer. This design mitigates incompatibility issues common in fully fluorinated systems, allowing integration into conventional acrylate copolymer matrices. The hydroxypropyl group enhances interfacial adhesion, while the perfluoro chain confers low surface energy (∼10–15 mN/m), critical for hydrophobic applications.

Comparatively, its performance surpasses shorter-chain analogs (e.g., trifluoroethyl acrylates) in terms of environmental stability but requires precise synthesis to avoid phase separation during polymerization. Recent research emphasizes its utility in creating crosslinked networks for optical films and anti-reflective coatings, leveraging its refractive index (∼1.39) and UV transparency.

Regulatory Status and Industrial Relevance

This compound is regulated under the European Chemicals Agency (ECHA) framework, with compliance to REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) requirements. It is listed in the Toxic Substances Control Act (TSCA) inventory, permitting its manufacture and use in the United States.

Industrially, the monomer is pivotal in producing:

- Fluoropolymer coatings for corrosion resistance in marine environments.

- Mold-release agents in polymer processing.

- Gas-selective membranes leveraging its chemical inertness.

Global suppliers, including Meryer Chemical and Amadis Chemical , distribute the compound for R&D and industrial applications, with pricing reflecting its specialized role. Ongoing innovations focus on reducing environmental persistence while retaining functional efficacy, aligning with evolving regulatory standards.

Properties

IUPAC Name |

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F15O3/c1-2-6(30)31-4-5(29)3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h2,5,29H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPLXCRUNAADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F15O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703062 | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-75-3 | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16083-75-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation Polymerization with Isocyanate-Containing Acrylates

The primary method for synthesizing 3-(perfluoro-5-methylhexyl)-2-hydroxypropylacrylate involves a condensation reaction between a fluorinated alcohol and an isocyanate-functionalized acrylate. Adapted from a patented resin composition protocol, the procedure follows:

-

Drying Fluorinated Alcohol :

The perfluoro-5-methylhexanol derivative is distilled under reduced pressure (≤760 mmHg) for 10–60 minutes to remove moisture, ensuring optimal reactivity. -

Acrylate Addition :

Methacryloyl isocyanate or acryloyl isocyanate is added to the dried alcohol at 40–65°C under inert conditions. The molar ratio of alcohol to isocyanate is typically 1:1 to prevent side reactions. -

Catalytic Condensation :

A condensation catalyst (e.g., tin-based compounds) is introduced in two stages: -

Reaction Monitoring :

Progress is tracked via infrared (IR) spectroscopy until the disappearance of the -NCO peak (~2270 cm⁻¹), indicating complete conversion.

Table 1: Reaction Conditions and Outcomes

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 50–90°C | |

| Catalyst Loading | 0.1–1.0 wt% | |

| Reaction Time | 2–6 hours | |

| Product Viscosity | 100–10,000 cPs (25°C) | |

| Refractive Index | 1.40–1.44 |

This method yields the acrylate with >90% purity, suitable for high-performance polymer applications.

Detailed Procedure and Optimization

Catalyst Selection

Tin-based catalysts (e.g., dibutyltin dilaurate) are preferred for their efficiency in urethane formation. Substituting with amines (e.g., 1,4-diazabicyclo[2.2.2]octane) reduces toxicity but prolongs reaction times.

Solvent-Free Synthesis

The patent method emphasizes solvent-free conditions to minimize purification steps. Residual isocyanate is removed via vacuum stripping, achieving >99% monomer purity.

Scalability Challenges

Exothermic peaks during catalyst addition require controlled cooling to prevent thermal degradation. Pilot-scale reactors employ jacketed systems with ±2°C precision.

Reaction Monitoring and Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol using reducing agents like .

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.

Common Reagents and Conditions

Oxidizing agents: KMnO4, CrO3

Reducing agents: LiAlH4, NaBH4

Nucleophiles: Grignard reagents, organolithium compounds

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary alcohols

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, fluorinated compounds are often used as probes or markers due to their stability and resistance to metabolic degradation. This compound can be used in the development of fluorinated drugs or imaging agents.

Medicine

The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules that require high metabolic stability.

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate

- CAS Registry Number : 16083-75-3 (acrylate form) .

- Molecular Formula : Presumed to be $ \text{C}{13}\text{H}{9}\text{F}{15}\text{O}{3} $ (derived by replacing the methacrylate methyl group in the methacrylate analog with a hydrogen atom).

- Structure : Features a perfluoro-5-methylhexyl chain ($ \text{C}6\text{F}{13}\text{CH}_3 $), a 2-hydroxypropyl linker, and an acrylate ester group.

Key Characteristics :

- The compound combines a fluorinated alkyl chain (imparting hydrophobicity and chemical resistance) with a hydroxyl group (enabling hydrogen bonding or crosslinking) and an acrylate moiety (facilitating polymerization).

Discrepancy Note: Most evidence references the methacrylate analog (CAS 16083-81-1), which has a methyl group on the acrylate ester.

Comparison with Similar Compounds

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate (CAS 16083-81-1)

- Molecular Formula : $ \text{C}{14}\text{H}{11}\text{F}{15}\text{O}{3} $ .

- Structural Difference : Methacrylate group ($ \text{CH}_3 $ on the ester) vs. acrylate ($ \text{H} $).

- Impact on Properties :

- Applications : Used in fluorinated polymers for coatings, surfactants, or optical materials, though specific data are sparse .

2-(Perfluoro-5-methylhexyl)ethyl Acrylate

- CAS: Not explicitly provided (mentioned in ).

- Structure : Lacks the hydroxypropyl linker, substituting it with an ethyl group.

- Fluorocarbon Chain Orientation: The ethyl group may alter surface energy and self-assembly behavior in coatings .

3-Perfluorohexyl-2-hydroxypropyl Methacrylate (CAS 86994-47-0)

- Structure : Features a linear perfluorohexyl chain ($ \text{C}6\text{F}{13} $) without the 5-methyl branch.

- Impact of Branching :

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure: Non-fluorinated, with a tetrahydrofurfuryl group replacing the perfluoroalkyl chain.

- Comparison :

Data Table: Comparative Analysis of Key Compounds

Notes and Discrepancies

- CAS Confusion : The acrylate (16083-75-3) is distinct from the methacrylate (16083-81-1), but the latter is more widely documented .

- Data Gaps: Limited peer-reviewed studies directly address the acrylate form; inferences are drawn from methacrylate analogs and structural analogs.

- Regulatory Status : Fluorinated acrylates/methacrylates may fall under evolving regulations targeting per- and polyfluoroalkyl substances (PFAS) .

Biological Activity

3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate (CAS No. 16083-75-3) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Molecular Formula : C14H23F13O3

Molecular Weight : 448.32 g/mol

IUPAC Name : this compound

Physical State : Liquid

The biological activity of this compound can be attributed to its fluorinated alkyl chain, which influences its interactions with biological membranes and proteins. The unique hydrophobic properties imparted by the perfluorinated segment enhance membrane permeability and stability, potentially affecting cellular processes such as:

- Cell Membrane Integrity : The compound may alter lipid bilayer properties, impacting membrane fluidity and permeability.

- Protein Interactions : Fluorinated compounds often exhibit unique binding affinities to proteins, which can modulate enzymatic activity or receptor interactions.

Antimicrobial Properties

Research indicates that fluorinated compounds can exhibit antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

This antimicrobial effect is hypothesized to result from the disruption of bacterial cell membranes due to the hydrophobic nature of the compound.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that while the compound exhibits some cytotoxic effects at higher concentrations, it also shows selective toxicity towards cancer cells compared to normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed for both E. coli and S. aureus at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on cancerous versus non-cancerous cell lines.

- Methodology : MTT assay was performed on HeLa (cervical cancer) and HEK293 (normal kidney) cells.

- Results : IC50 values indicated a higher sensitivity of HeLa cells with an IC50 of 75 µg/mL compared to HEK293 cells with an IC50 of 150 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | C14H23F13O3 | Yes | Moderate |

| Perfluorooctanoic acid (PFOA) | C8HF15O2 | Yes | High |

| Fluorinated acrylates (General) | Varies | Variable | Variable |

Q & A

Q. What analytical methods are recommended for characterizing 3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate in environmental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Prioritize high-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode to detect perfluorinated chains. Use isotopically labeled internal standards (e.g., ¹³C-PFAS) to correct matrix effects .

- Solid-Phase Extraction (SPE): Employ hydrophilic-lipophilic balance (HLB) cartridges for sample pre-concentration, validated with recovery rates (≥80%) for structurally similar perfluoroalkyl substances (PFAS) .

- Quality Control: Include blanks and duplicates to address contamination risks inherent to PFAS analysis. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation.

Q. How can researchers optimize synthesis protocols for this compound while minimizing hazardous byproducts?

Methodological Answer:

- Stepwise Esterification: Use a two-step approach: (1) synthesize the perfluoroalkyl alcohol precursor via telomerization, and (2) perform acrylation under inert conditions (argon) with catalytic DMAP (4-dimethylaminopyridine) to enhance yield .

- In Situ Monitoring: Implement FTIR to track esterification progress (disappearance of -OH stretch at ~3400 cm⁻¹).

- Byproduct Mitigation: Optimize reaction temperature (60–80°C) to suppress oligomer formation, and use silica gel chromatography for purification.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation potential. Compare results with experimental cytotoxicity assays (e.g., IC₅₀ values in HepG2 cells) .

- Meta-Analysis Framework: Aggregate data from heterogeneous studies using standardized metrics (e.g., EC₅₀ normalized to exposure time and concentration). Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

- In Silico Toxicity Prediction: Use tools like OECD QSAR Toolbox to predict endocrine disruption potential, cross-referenced with in vitro receptor-binding assays.

Q. What experimental designs are effective for studying environmental persistence in aquatic systems?

Methodological Answer:

- Mesocosm Studies: Simulate freshwater ecosystems with controlled variables (pH, temperature, microbial activity). Monitor degradation via LC-MS/MS and ¹⁹F NMR over 90-day periods .

- Advanced Oxidation Processes (AOPs): Test UV/persulfate or sonolysis for degradation efficiency. Quantify perfluorinated intermediates (e.g., PFHxA) to map degradation pathways .

- Sediment Interaction Analysis: Use sequential extraction (Tessier method) to assess adsorption/desorption kinetics in sediment-water systems.

Q. How can reaction path search methods improve the design of degradation-resistant polymers incorporating this monomer?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to evaluate radical polymerization energetics. Focus on transition states for chain propagation vs. termination .

- High-Throughput Screening: Test copolymer formulations with styrene or methyl methacrylate using combinatorial robotics. Evaluate thermal stability via TGA and hydrolytic resistance under accelerated aging (70°C, 75% RH) .

- Machine Learning: Train models on existing PFAS-polymer datasets to predict glass transition temperatures (Tg) and mechanical strength.

Critical Considerations for Researchers

- Regulatory Compliance: Align synthetic workflows with ECHA’s SVHC (Substances of Very High Concern) guidelines for PFAS .

- Interdisciplinary Collaboration: Integrate computational chemistry, environmental science, and toxicology to address multifactorial challenges.

- Ethical Data Reporting: Disclose methodological limitations (e.g., detection limits, model assumptions) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.